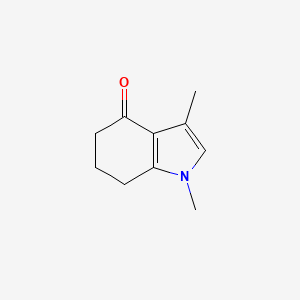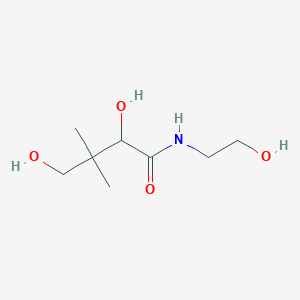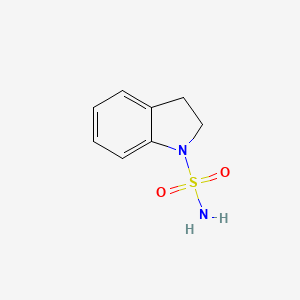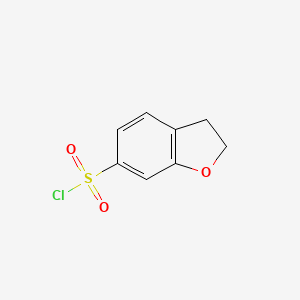![molecular formula C9H10N2 B3025555 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine CAS No. 854018-76-1](/img/structure/B3025555.png)
2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
“2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine” is a nitrogen-containing heterocyclic compound . It is a part of a class of compounds known as pyrrolopyrazines, which have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .
Molecular Structure Analysis
The molecular structure of “2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine” includes a pyrrole ring and a pyrazine ring . The structure is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
Pyrrolopyrazine derivatives, including “2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine”, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . They have been used in the synthesis of potent VEGFR-2 inhibitors .
Scientific Research Applications
Anticancer Agent Synthesis
Pyrrolyl-pyridine heterocyclic compounds, including variants like 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine, have been studied for their potential as anticancer agents. For example, certain synthesized compounds based on this heterocycle showed significant activity against human cervical and breast cancer cell lines. The research indicates the potential of these compounds in cancer treatment due to their bioisosteric properties and biological activities (Mallisetty, Ganipisetti, Majhi, & Putta, 2023).
Anthelmintic Activity
Another study explored the synthesis of tricyclic compounds including 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine derivatives, revealing their strong in vivo efficacy against parasitic nematodes in sheep. This highlights the compound's potential in veterinary medicine and anthelmintic applications (Jeschke et al., 2005).
Chemical Synthesis Research
Research into the synthesis of pyrrolo[3,2-b]pyridine from the pyrrole ring provides insights into novel methods for creating sensitive and complex heterocyclic structures, expanding the capabilities in synthetic organic chemistry (Aiello, Dattolo, Cirrincione, Plescia, & Daidone, 1978).
Polymethine Dyes
Studies have investigated the alkylation of the pyrrole ring in compounds like 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine for synthesizing new polymethine dyes. These dyes have various applications, including in the field of materials science (Tokmakova, Lyubich, & Lifshits, 1990).
properties
IUPAC Name |
2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-4-8-9(10-6)5-7(2)11-8/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSHNSWLHPCLHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[(2,6-difluorobenzoyl)amino]acetic Acid](/img/structure/B3025492.png)

